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molecular formula C9H9BrO3 B3054352 5-(2-Bromoethoxy)-2H-1,3-benzodioxole CAS No. 59825-75-1

5-(2-Bromoethoxy)-2H-1,3-benzodioxole

Cat. No. B3054352
M. Wt: 245.07 g/mol
InChI Key: URIVYBLQEIFBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06737425B1

Procedure details

Sodium hydroxide 0.15 g was dissolved in water 6 ml, and Sesamol 0.50 g and 1,2-dibromoethane 0.37 ml were added thereto and heated under reflux for 12 hours. After cooling, water was added thereto, and the product was extracted with ethyl acetate and further washed with brine. The product was dried over magnesium sulfate anhydride and evaporated. The residue was purified by (NH) silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound 0.30 g, 34% was obtained.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]1[O:7][C:6]2[CH:8]=[C:9]([OH:12])[CH:10]=[CH:11][C:5]=2[O:4]1.[Br:13][CH2:14][CH2:15]Br>O>[CH2:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([O:12][CH2:15][CH2:14][Br:13])=[CH:8][C:6]=2[O:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O
Name
Quantity
0.37 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
further washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over magnesium sulfate anhydride
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by (NH) silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound 0.30 g, 34%
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(OCCBr)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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